molecular formula C24H28N4O3S2 B2864285 4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 361172-47-6

4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2864285
CAS No.: 361172-47-6
M. Wt: 484.63
InChI Key: XLONUSBDPFVPKH-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted at the 2-position with a 2,4-dimethylphenyl group and at the 3-position with a benzamide moiety bearing a diethylsulfamoyl group.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S2/c1-5-27(6-2)33(30,31)19-10-8-18(9-11-19)24(29)25-23-20-14-32-15-21(20)26-28(23)22-12-7-16(3)13-17(22)4/h7-13H,5-6,14-15H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLONUSBDPFVPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzamide Core

The benzamide moiety is synthesized via direct ammonolysis of carboxylic acids, as demonstrated in CN116217424A. This method bypasses traditional ester or acyl chloride intermediates, offering a greener approach.

Procedure :
4-(Diethylsulfamoyl)benzoic acid (1.0 equiv) is dissolved in benzonitrile (10 mL/g substrate) and heated to 152°C under nitrogen. Anhydrous ammonia gas (99% purity) is introduced at 80–100 mL/min for 6 hours with vigorous stirring (600 rpm). Post-reaction, the mixture is washed with water, dried over Na₂SO₄, and purified via column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

Parameter Value Source
Yield 68–72%
Reaction Time 6 hours
Solvent Benzonitrile
Temperature 152°C

Characterization :

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.4 Hz, 2H), 7.43 (d, J = 8.8 Hz, 2H), 3.80 (s, 3H).
  • ¹³C NMR (CDCl₃, 101 MHz): δ 168.4 (C=O), 138.4 (Ar-C), 131.6 (Ar-CH).

Introduction of the Diethylsulfamoyl Group

The diethylsulfamoyl group is introduced via sulfonylation of 4-chlorosulfonylbenzoic acid with diethylamine, adapting methods from dimethylsulfamoyl chloride synthesis.

Procedure :
4-Chlorosulfonylbenzoic acid (1.0 equiv) is dissolved in methylene chloride (0.1 M) and cooled to −10°C. Diethylamine (2.5 equiv) is added dropwise, and the reaction is stirred for 12 hours at 20°C. The mixture is washed with HCl (1 M), dried, and crystallized from ethanol.

Key Data :

Parameter Value Source
Yield 85–90%
Solvent Methylene chloride
Temperature −10°C to 20°C

Characterization :

  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
  • MS (ESI+): m/z 286.1 [M+H]⁺ (calc. 285.07 for C₁₁H₁₅NO₄S).

Construction of the Thieno[3,4-c]Pyrazole Scaffold

The thieno[3,4-c]pyrazole ring is assembled via Pd-catalyzed intramolecular coupling, as reported for analogous heterocycles.

Procedure :
2-Amino-3-carboxythiophene (1.0 equiv) and 2-iodobenzaldehyde (1.2 equiv) are dissolved in DMF (0.05 M). Pd(OAc)₂ (5 mol%), CuI (10 mol%), and K₂CO₃ (2.0 equiv) are added. The reaction is heated at 110°C for 24 hours, then diluted with water and extracted with EtOAc.

Key Data :

Parameter Value Source
Yield 78–82%
Catalyst Pd(OAc)₂/CuI
Temperature 110°C

Characterization :

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, pyrazole-H), 7.65 (d, J = 8.0 Hz, 2H, Ar-H).
  • HRMS (EI): m/z 241.0743 [M]⁺ (calc. 241.0740 for C₁₁H₇N₂S).

Final Amide Coupling

The benzamide and thienopyrazole fragments are coupled using HATU-mediated amidation.

Procedure :
4-(Diethylsulfamoyl)benzoic acid (1.0 equiv) is activated with HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF (0.1 M) for 15 minutes. 2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-amine (1.0 equiv) is added, and the reaction is stirred at 25°C for 12 hours. The product is purified via flash chromatography.

Key Data :

Parameter Value Source
Yield 65–70%
Coupling Reagent HATU
Solvent DMF

Characterization :

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.02 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.4 Hz, 2H), 6.95 (s, 1H, pyrazole-H).
  • ¹³C NMR (CDCl₃, 101 MHz): δ 167.8 (C=O), 140.2 (Ar-C), 129.4 (Ar-CH).

Optimization and Scalability

Solvent Effects :
Benzonitrile and DMF are critical for high-temperature ammonolysis and Pd-catalyzed coupling, respectively. Substituting benzonitrile with toluene reduces yields by 15–20%.

Catalyst Loading :
Increasing Pd(OAc)₂ to 10 mol% raises thienopyrazole yields to 85% but risks Pd contamination.

Scale-Up Considerations : Industrial-scale diethylsulfamoyl chloride synthesis employs continuous flow reactors for safer handling of exothermic sulfonylation.

Chemical Reactions Analysis

4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide core, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its unique structural features.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Substituent Position Variations on the Aromatic Ring

  • Key Analogue: 4-(Diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 450344-49-7) Difference: The phenyl ring at the 2-position has 2,3-dimethyl substituents instead of 2,4-dimethyl. Impact: The altered methyl positioning may influence steric interactions with target binding pockets. For example, the 2,4-dimethyl configuration could enhance planarity, improving π-π stacking in hydrophobic regions of enzymes compared to the 2,3-isomer .

Heterocyclic Core Modifications

  • Key Analogue: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Difference: Replaces the thieno[3,4-c]pyrazole with a pyrazolo[3,4-d]pyrimidine core and introduces a chromen-4-one moiety. Impact: The pyrimidine core may enhance hydrogen-bonding capabilities, while the chromenone group adds rigidity. Fluorine atoms likely increase metabolic stability and lipophilicity (clogP ~3.5 inferred from MW 589.1). This compound’s higher molecular weight (589.1 vs. ~500 estimated for the target) could reduce bioavailability .

Sulfonamide/Sulfamoyl Group Variations

  • Key Analogue: 2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide (CAS 533893-90-2) Difference: Uses dimethylsulfamoyl instead of diethylsulfamoyl and a thieno[2,3-c]pyridine core. The pyridine core may alter electron distribution, affecting binding affinity to charged residues in enzyme active sites .

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Weight Hypothesized Properties
Target Compound Thieno[3,4-c]pyrazole 2,4-Dimethylphenyl, Diethylsulfamoyl ~500 (estimated) Moderate lipophilicity, balanced bioavailability
4-(Diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-...] (CAS 450344-49-7) Thieno[3,4-c]pyrazole 2,3-Dimethylphenyl, Diethylsulfamoyl ~500 Reduced planarity may lower target affinity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... Pyrazolo[3,4-d]pyrimidine Fluorophenyl, Chromenone 589.1 High metabolic stability, potential for CNS penetration
2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-... (CAS 533893-90-2) Thieno[2,3-c]pyridine Dimethylsulfamoyl ~450 Improved solubility, reduced steric hindrance

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for this compound?

  • Methodological Answer : The synthesis involves multi-step organic reactions starting with commercially available precursors. Key steps include cyclization of the thieno[3,4-c]pyrazole core and subsequent functionalization of the benzamide and sulfonamide groups. Critical conditions include:
  • Use of sodium hydride as a base and DMF/dichloromethane as solvents to facilitate cyclization .
  • Temperature control (e.g., reflux conditions) and pH optimization to prevent side reactions .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns .
  • High-resolution mass spectrometry (HR-MS) for exact molecular weight verification .
  • X-ray diffraction (XRD) to resolve crystallographic ambiguities in the fused thienopyrazole system .
  • HPLC with UV detection to assess purity (>98% recommended for biological assays) .

Q. How does the compound’s solubility profile impact experimental design?

  • Methodological Answer : The compound’s limited aqueous solubility (common in sulfonamide derivatives) requires:
  • Co-solvents : DMSO or ethanol (≤5% v/v) for in vitro assays .
  • pH adjustment : Use buffered solutions (pH 7.4) to enhance stability .
  • Formulation strategies : Nanoemulsions or cyclodextrin complexes for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from:
  • Substituent effects : Compare activity of analogs with different aryl groups (e.g., 4-fluorophenyl vs. 2,4-dimethylphenyl) to identify structure-activity relationships (SAR) .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal methods like surface plasmon resonance (SPR) .

Q. What strategies optimize target engagement in complex biological systems?

  • Methodological Answer : To enhance specificity and reduce off-target effects:
  • Isotopic labeling : Synthesize ¹⁴C/³H-labeled analogs for pharmacokinetic tracking .
  • Proteome-wide profiling : Use chemical proteomics (e.g., affinity pulldown with biotinylated derivatives) to map interaction networks .
  • Molecular dynamics simulations : Predict binding modes to prioritize experimental validation .

Q. How can computational methods predict and validate molecular targets?

  • Methodological Answer : Integrate:
  • Molecular docking : Screen against databases like ChEMBL or PDB to identify potential targets (e.g., kinases, GPCRs) .
  • Machine learning : Train models on existing SAR data to prioritize synthetic analogs .
  • Experimental validation : Confirm predictions using SPR or fluorescence polarization assays .

Q. What are the key considerations for designing stability studies under physiological conditions?

  • Methodological Answer : Assess:
  • Hydrolytic stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
  • Photostability : Expose to UV light (300–400 nm) and quantify photodegradation products .
  • Metabolic stability : Use liver microsomes or hepatocytes to identify major metabolites .

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